molecular formula C20H17NO4 B15004709 3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one

3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one

Cat. No.: B15004709
M. Wt: 335.4 g/mol
InChI Key: UZRDXQVLNURCFK-UHFFFAOYSA-N
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Description

3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenoxyphenylamino group attached to a pyranone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-phenoxyaniline with 3-acetyl-6-methyl-4H-pyran-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyranone derivatives.

Scientific Research Applications

3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-6-methyl-2-[(4-methoxyphenyl)amino]-4H-pyran-4-one
  • 3-acetyl-6-methyl-2-[(4-chlorophenyl)amino]-4H-pyran-4-one
  • 3-acetyl-6-methyl-2-[(4-nitrophenyl)amino]-4H-pyran-4-one

Uniqueness

3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

3-acetyl-6-methyl-2-(4-phenoxyanilino)pyran-4-one

InChI

InChI=1S/C20H17NO4/c1-13-12-18(23)19(14(2)22)20(24-13)21-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12,21H,1-2H3

InChI Key

UZRDXQVLNURCFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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